molecular formula C14H10ClF2NO2 B5887170 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide

5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide

Cat. No.: B5887170
M. Wt: 297.68 g/mol
InChI Key: ZKXMOLVVXQCQCG-UHFFFAOYSA-N
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Description

5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide is a chemical compound with a complex structure that includes chloro, difluorophenyl, and methoxybenzamide groups

Preparation Methods

The synthesis of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide typically involves multiple steps, including the introduction of chloro, difluorophenyl, and methoxy groups onto a benzamide backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nitration and Reduction: Starting with a benzene ring, nitration followed by reduction can introduce amino groups.

    Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.

    Methoxylation: The methoxy group is added via a methoxylation reaction, often using methanol as a reagent.

    Amidation: The final step involves forming the benzamide structure through an amidation reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and difluorophenyl groups can enhance binding affinity to specific proteins, while the methoxybenzamide moiety can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:

    5-chloro-N-(3,4-difluorophenyl)pentanamide: Lacks the methoxy group, which can affect its reactivity and applications.

    N-(3,4-difluorophenyl)-2-methoxybenzamide: Lacks the chloro group, influencing its binding properties and stability.

    5-chloro-2-methoxybenzamide:

These comparisons highlight the distinct properties and potential advantages of this compound in various research and industrial contexts.

Properties

IUPAC Name

5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-9-3-4-11(16)12(17)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXMOLVVXQCQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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